molecular formula C19H19N5O2 B5654828 [2-(3,5-Dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone

[2-(3,5-Dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone

Cat. No.: B5654828
M. Wt: 349.4 g/mol
InChI Key: WMBGJXRPHWQCIE-UHFFFAOYSA-N
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Description

[2-(3,5-Dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone is a complex organic compound featuring a pyrrolidine ring, an oxazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-Dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced to the oxazole intermediate.

    Formation of the pyrimidine ring: This can be synthesized through condensation reactions involving appropriate amines and aldehydes or ketones.

    Final coupling: The final step involves coupling the pyrrolidine-oxazole intermediate with the pyrimidine ring under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, [2-(3,5-Dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [2-(3,5-Dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(3,5-Dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone lies in its combination of three distinct heterocyclic rings. This structural complexity allows for diverse chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12-17(13(2)26-23-12)16-6-4-8-24(16)19(25)15-10-21-18(22-11-15)14-5-3-7-20-9-14/h3,5,7,9-11,16H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBGJXRPHWQCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2C(=O)C3=CN=C(N=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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